![molecular formula C16H18Cl2N2O2 B14263547 Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro- CAS No. 162586-72-3](/img/structure/B14263547.png)
Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] is a complex organic compound with significant applications in various fields. It is characterized by the presence of phenolic groups and chloro substituents, which contribute to its unique chemical properties. This compound is often used in research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] typically involves the reaction of 4-chlorophenol with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imine groups, which are subsequently reduced to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chloro substituents can participate in halogen bonding, further influencing the compound’s reactivity. The imine groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] can be compared with other similar compounds, such as:
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has similar structural features but lacks the chloro substituents, resulting in different reactivity and applications.
Bis(salicylaldehyde)ethylenediamine: Another related compound with similar imine groups but different substituents on the phenolic rings.
The unique combination of phenolic, imine, and chloro groups in Phenol, 2,2’-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-] makes it distinct and valuable for various applications.
Eigenschaften
CAS-Nummer |
162586-72-3 |
|---|---|
Molekularformel |
C16H18Cl2N2O2 |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
4-chloro-2-[[2-[(5-chloro-2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-1-3-15(21)11(7-13)9-19-5-6-20-10-12-8-14(18)2-4-16(12)22/h1-4,7-8,19-22H,5-6,9-10H2 |
InChI-Schlüssel |
DHLBQPGFTZYAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CNCCNCC2=C(C=CC(=C2)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



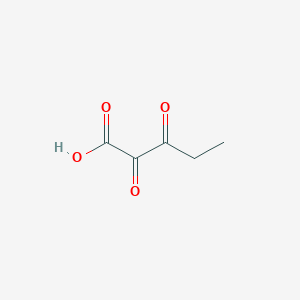

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
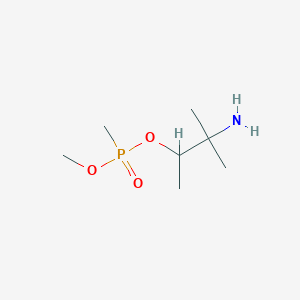
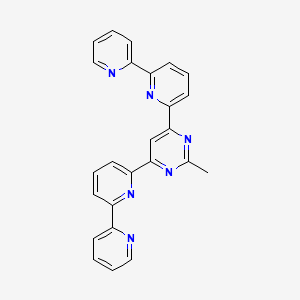
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
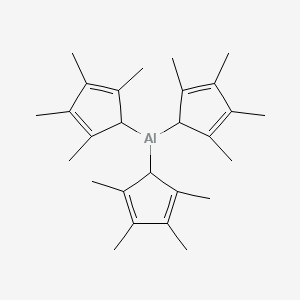
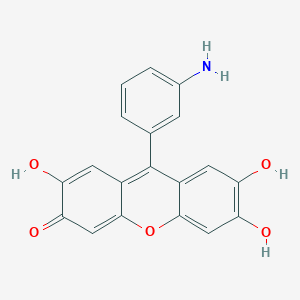
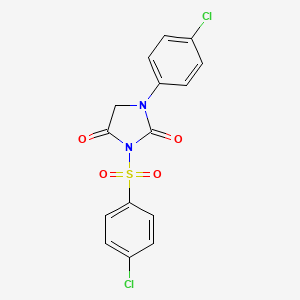
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
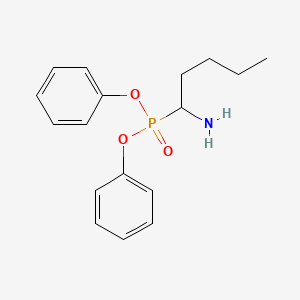
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)

